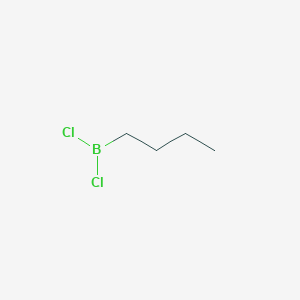

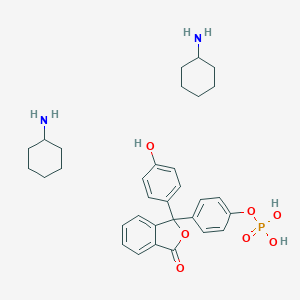

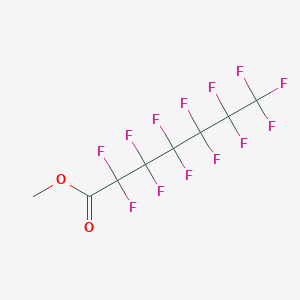

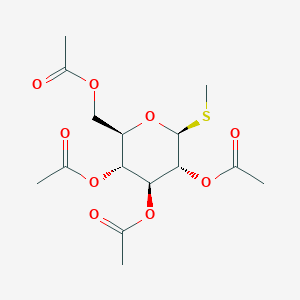

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The practical synthesis of closely related compounds often involves the use of protective groups and selective reactions. For example, the synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, a similar compound, has been achieved in 50% yield by reacting β-d-glucose pentaacetate and 3 mol equiv of an allyl alcohol with ZnCl2 in toluene, followed by recrystallization (Yuasa & Yuasa, 2004).

Molecular Structure Analysis

The crystal and molecular structure of related compounds like methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside have been elucidated through X-ray diffraction. Such structures typically show fully-extended conformations without intra-molecular hydrogen bonding, demonstrating the spatial arrangement of acetyl groups around the glucopyranose rings (Takeda et al., 1978).

Aplicaciones Científicas De Investigación

-

- Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is used in the field of chemistry and biochemistry for various reactions .

- It is used in the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides .

- The methods of application involve standard laboratory procedures in chemistry and biochemistry, including the use of specific reagents and controlled conditions .

- The outcomes of these reactions have been studied both experimentally and computationally, demonstrating the anomeric effect during deacetylation and dealkylation .

-

- This compound is also used in the synthesis of other compounds with phytohormonal activity .

- The specific methods of synthesis would depend on the target compound, but would generally involve reaction with appropriate reagents under controlled conditions .

- The outcomes of these syntheses would be the desired compounds with phytohormonal activity .

-

- This compound is used in organic synthesis .

- It is often used as a starting material or intermediate in the synthesis of other complex organic compounds .

- The specific methods of synthesis would depend on the target compound, but would generally involve reaction with appropriate reagents under controlled conditions .

- The outcomes of these syntheses would be the desired complex organic compounds .

-

- Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is used in carbohydrate chemistry .

- It can be used as a substrate for nucleophilic addition reactions .

- The methods of application involve standard laboratory procedures in carbohydrate chemistry, including the use of specific reagents and controlled conditions .

- The outcomes of these reactions have been studied both experimentally and computationally .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUCHLBRWBKGN-QMIVOQANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457435 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

CAS RN |

13350-45-3 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.